4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine
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Overview
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an amine group and a pyrrole ring The pyrrole ring is further substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine typically involves the reaction of 2,5-dimethylpyrrole with cyclohexanone under specific conditions. One common method is the Paal-Knorr reaction, where 2,5-hexanedione reacts with 1,2,5-oxadiazole-3,4-diamine to form the pyrrole ring . The reaction conditions often include the use of an acid catalyst and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: This compound features a benzaldehyde group instead of a cyclohexane ring.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound includes a benzamide group and has been studied for its effects on monoclonal antibody production.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring provides a different steric environment compared to similar compounds with aromatic rings, potentially leading to unique reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLAUVNEHBYVIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCC(CC2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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